

Alisertib's Metabolism and CYP3A Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alisertib

CAS No.: 1028486-01-2

Cat. No.: S548303

[Get Quote](#)

Alisertib is predominantly metabolized in the liver, and clinical studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism [1] [2].

The table below summarizes the key clinical evidence and implications for drug-drug interactions (DDIs):

Aspect	Clinical Evidence & Impact
Major Metabolic Pathway	CYP3A4-mediated oxidation [2]
Clinical DDI Evidence	Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases Alisertib exposure [1].
Clinical DDI Evidence	Co-administration with strong CYP3A4 inducers (e.g., rifampin) decreases Alisertib exposure [1].
Perpetrator Potential	<i>In vitro</i> studies show Alisertib has negligible potential to inhibit or induce major CYP enzymes, including CYP3A4 [3].

Experimental Data on Transporter Inhibition

Beyond CYP enzymes, **Alisertib**'s interaction with drug transporters is a critical factor in its pharmacokinetics and potential for multidrug resistance (MDR) modulation. The following table summarizes quantitative *in vitro* findings on its inhibition of key ATP-Binding Cassette (ABC) efflux transporters [3].

Transporter	Common Name	Probe Substrate(s) Used	Inhibitory Effect (IC ₅₀)
ABCC1	MRP1	Calcein AM, Daunorubicin	19.9 μM (Calcein AM), 2.59 μM (Daunorubicin) [3]
ABCB1	P-gp	Digoxin, Rhodamine 123	Negligible inhibition [3]
ABCG2	BCRP	Hoechst 33342, Mitoxantrone	Negligible inhibition [3]

Experimental Protocol: Assessing Alisertib's Transporter Inhibition

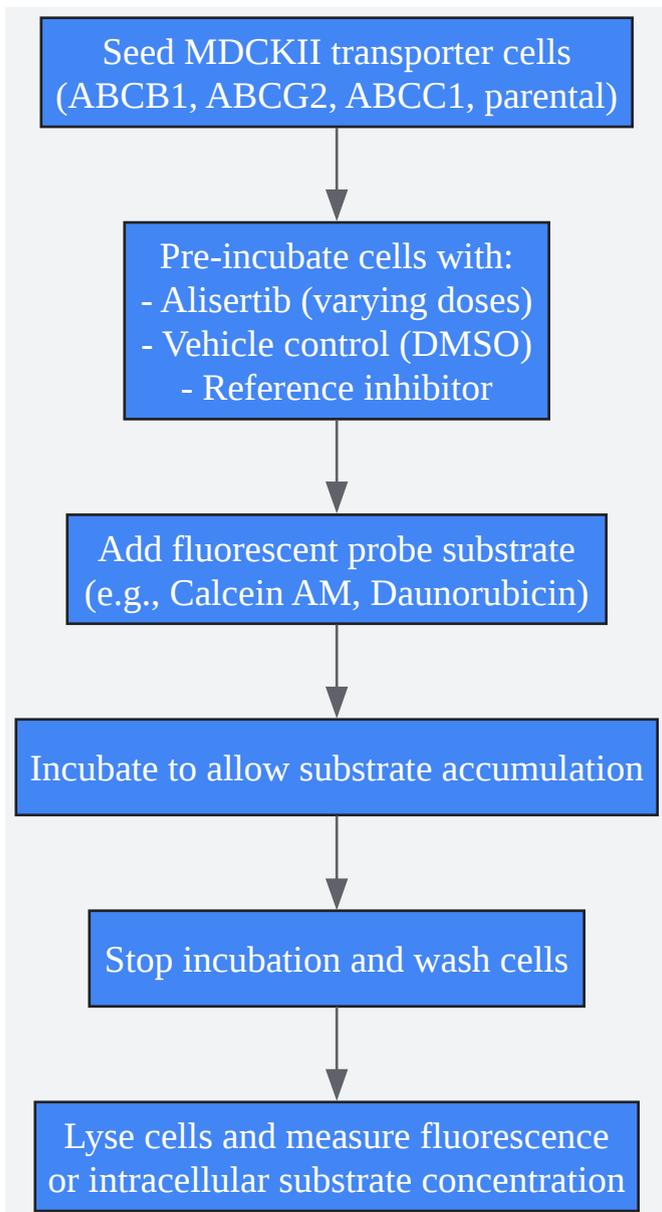
This methodology is based on the *in vitro* assays used to generate the transporter data above [3].

Key Reagents and Cell Lines

- **Inhibitor: Alisertib** (prepare stock solution in DMSO).
- **Model Systems:** MDCKII (Madin-Darby Canine Kidney) cells genetically modified to overexpress human transporters (ABCB1, ABCG2, ABCC1). Use parental cells as a control.
- **Probe Substrates:**
 - **For ABCC1:** Calcein AM or Daunorubicin.
 - **For ABCB1:** Digoxin or Rhodamine 123.
 - **For ABCG2:** Hoechst 33342 or Mitoxantrone.
- **Reference Inhibitors:** Use known potent inhibitors as positive controls (e.g., MK-571 for ABCC1).

Accumulation Assay Workflow

The following diagram illustrates the key steps for performing the transporter inhibition assay:



[Click to download full resolution via product page](#)

Data Analysis

- Measure the intracellular accumulation of the probe substrate in the presence of **Alisertib** versus controls.
- Calculate the half-maximal inhibitory concentration (IC_{50}) values using non-linear regression analysis of the concentration-response data.

Key Considerations for Researchers

- **Focus on Victim Role:** When designing DDI studies, the primary concern is **Alisertib's** role as a **victim drug**. Its pharmacokinetics are significantly altered by co-administered CYP3A4 inhibitors and inducers, necessitating dose adjustments in clinical practice [1] [2].
- **Explore Chemosensitization Potential:** The potent inhibition of ABCC1 (MRP1) suggests **Alisertib** could act as a dual-activity resistance modulator. This presents a promising research avenue to investigate its combination with conventional chemotherapeutics that are ABCC1 substrates to overcome multidrug resistance [3].
- **Leverage Established Models:** The MDCKII cell line overexpressing specific transporters provides a robust and validated *in vitro* system for characterizing **Alisertib's** interaction with efflux pumps [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Population Pharmacokinetics and Exposure-Safety ... [pmc.ncbi.nlm.nih.gov]
2. Biotransformation Pathways and Metabolite Profiles of Oral ... [sciencedirect.com]
3. Alisertib shows negligible potential for perpetrating ... [sciencedirect.com]

To cite this document: Smolecule. [Alisertib's Metabolism and CYP3A Interaction Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548303#alisertib-drug-interactions-cyp3a-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com